molecular formula C12H14O2 B1340175 6-Acetyl-5-hydroxytetralin CAS No. 95517-07-0

6-Acetyl-5-hydroxytetralin

Cat. No. B1340175
CAS RN: 95517-07-0
M. Wt: 190.24 g/mol
InChI Key: NZAVQJCDRYONGJ-UHFFFAOYSA-N
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Description

6-Acetyl-5-hydroxytetralin is a specialty product for proteomics research . Its molecular formula is C12H14O2, and it has a molecular weight of 190.24 .


Molecular Structure Analysis

The molecular structure of 6-Acetyl-5-hydroxytetralin consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Magnetic Resonance Spectroscopy Applications

  • Proton Magnetic Resonance Spectroscopy Studies: Research has shown that compounds like 5-hydroxyindane and 6-hydroxytetralin, along with their anions, can be investigated using proton magnetic resonance spectroscopy. Such studies highlight the changes in electron density, which is significant for understanding their chemical properties and reactivities (Koch & Zollinger, 1965).

Neuropharmacology and Neurochemistry

  • Influence on Acetylcholine Release: Investigations into phenolic hydroxy-2-aminotetralins with varying amino groups have shown effects on acetylcholine release from striatal slices of rats, indicating their potential applications in studying dopamine receptor models and understanding neurochemical pathways (Seiler & Markstein, 1984).
  • Dopamine Agonist Research: Studies have utilized compounds like 6-hydroxytetralin for examining their effects as dopamine agonists, which is crucial in understanding their role in dopaminergic activities in the brain (Beaulieu et al., 1984).

Environmental and Health Studies

  • Analysis of Metabolites in Model Animals: Research involving 6-Acetyl-1,1,2,4,4,7-hexamethyltetraline (AHTN) has focused on identifying its metabolites in animal models like rats. Such studies are crucial for understanding the environmental and health impacts of these compounds (Yang et al., 2015).

Analytical Chemistry Applications

  • Nuclear Magnetic Resonance Spectroscopy: The effects of acetylation on β-cyclodextrin have been studied, which has implications for understanding the chiral discrimination of compounds such as phenethylamines. This research is significant in the field of analytical chemistry and pharmaceuticals (Branch et al., 1997).

Molecular Biology and Genetics

  • Study on Nucleosome Structural Changes: Investigations have explored how acetylation affects the structure of nucleosomes. Understanding these structural changes is crucial in the study of DNA-protein interactions and epigenetic regulation (Bauer et al., 1994).

Chemical Synthesis and Drug Development

  • Lipase-Catalyzed Asymmetric Acetylation: Research in this area focuses on the synthesis and selective inhibitory activity of certain acetyl compounds. Such studies are vital for drug development and understanding the stereochemistry of pharmaceuticals (Chimenti et al., 2004).

Safety And Hazards

The safety data sheet for 6-Acetyl-5-hydroxytetralin suggests that it may pose some hazards, but specific details are not provided .

properties

IUPAC Name

1-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h6-7,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAVQJCDRYONGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(CCCC2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476792
Record name 1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

CAS RN

95517-07-0
Record name 1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-hydroxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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